1,3-dimethylimidazolium Tetrafluoroborate
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Overview
Description
1,3-dimethylimidazolium Tetrafluoroborate: is a chemical compound with the molecular formula C5H11BF4N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-dimethylimidazolium Tetrafluoroborate can be synthesized through a series of chemical reactions involving imidazole derivatives. One common method involves the reaction of 1,3-dimethylimidazole with tetrafluoroboric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium tetrafluoroborate involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes to isolate the pure compound. The final product is often obtained as a white to light yellow powder or crystalline solid .
Chemical Reactions Analysis
Types of Reactions: 1,3-dimethylimidazolium Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .
Scientific Research Applications
1,3-dimethylimidazolium Tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it an effective catalyst in many organic transformations. Additionally, its unique structure allows it to interact with biological molecules, potentially leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
1,3-Dimethylimidazolium chloride: Similar in structure but with chloride as the counterion.
1,3-Dimethylimidazolium bromide: Another similar compound with bromide as the counterion.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: A related compound with mesityl groups instead of methyl groups.
Uniqueness: 1,3-dimethylimidazolium Tetrafluoroborate is unique due to its tetrafluoroborate counterion, which imparts specific properties such as enhanced stability and solubility in various solvents. This makes it particularly useful in applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.BF4/c1-6-3-4-7(2)5-6;2-1(3,4)5/h3-4H,5H2,1-2H3;/q;-1/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLANLDFURCQLRQ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[NH+]1CN(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF4N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.96 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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